2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial to scaling up the synthesis while maintaining the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propene backbone.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropane-2-sulfonyl chloride: A precursor used in the synthesis of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene.
2-Methylpropene: A related alkene that lacks the sulfonyl group.
Sulfonyl derivatives: Compounds with similar sulfonyl functional groups but different alkene backbones.
Properties
CAS No. |
104900-79-0 |
---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
3-tert-butylsulfonyl-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O2S/c1-7(2)6-11(9,10)8(3,4)5/h1,6H2,2-5H3 |
InChI Key |
CKGPYUPZVJSCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.